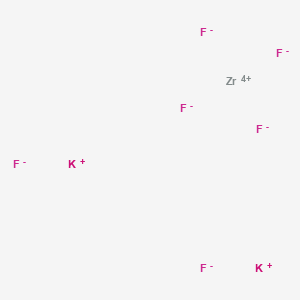

Hexafluorozirconato de potasio

Descripción general

Descripción

Potassium hexafluorozirconate is not directly discussed in the provided papers. However, related compounds such as potassium hexafluoroplatinate (IV) and potassium hexafluoridotechnetate(IV) are mentioned, which can provide insights into the behavior of similar hexafluorometallates. These compounds typically consist of a potassium cation and a complex anion where the central metal atom is surrounded by six fluorine atoms, forming an octahedral geometry .

Synthesis Analysis

The synthesis of related hexafluorometallates often involves the reaction of a metal compound with a fluorinating agent or the direct combination of metal with fluorine gas. For example, potassium hexafluoridotechnetate(IV) can be synthesized by reacting technetium with fluorine donors . Although the synthesis of potassium hexafluorozirconate is not described in the provided papers, similar methods could potentially be applied.

Molecular Structure Analysis

The molecular structure of hexafluorometallates is generally characterized by an octahedral coordination of fluorine atoms around the central metal. For instance, potassium hexafluoroplatinate (IV) has a slightly irregular octahedral fluoro complex with a Pt-F distance of 1.91 Å . This suggests that potassium hexafluorozirconate may also exhibit an octahedral geometry with Zr-F bonds.

Chemical Reactions Analysis

The chemical reactions involving hexafluorometallates can vary depending on the central metal and the reaction conditions. For example, potassium hexafluoridotechnetate(IV) reacts with acetohydroxamic acid to form a nitrosyltechnetium(I) complex . While the specific reactions of potassium hexafluorozirconate are not provided, it can be inferred that it may undergo ligand exchange or redox reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of hexafluorometallates are influenced by their crystalline structure and the nature of the metal-fluorine bonds. The crystal structure of potassium hexafluoroplatinate (IV) is based on a hexagonal unit cell , which may be similar to that of potassium hexafluorozirconate. The properties such as solubility, melting point, and reactivity would depend on the strength of the metal-fluorine bonds and the lattice energy of the crystal structure.

Aplicaciones Científicas De Investigación

Producción electrolítica de circonio metálico

Hexafluorozirconato de potasio: se utiliza como intermedio en la refinación electrolítica del circonio metálico. Este proceso implica la electrólisis de K2ZrF6, que conduce a la deposición de circonio metálico puro. Este método es fundamental para producir circonio de alta pureza que se utiliza en varias industrias, incluidos los reactores nucleares debido a su baja sección transversal de captura de neutrones .

Retardante de llama para textiles

K2ZrF6 sirve como retardante de llama para la lana y otras fibras de queratina. Imparte propiedades duraderas de resistencia al fuego a los textiles, haciéndolos más seguros para su uso en ropa, tapicería y otras aplicaciones donde la seguridad contra incendios es primordial. El compuesto se aplica mediante un proceso de escape y es conocido por su durabilidad al lavado y la limpieza en seco .

Refino de grano en aleaciones metálicas

En metalurgia, el This compound es un agente de refino de grano para aleaciones de magnesio y aluminio. Ayuda a lograr un tamaño de grano uniforme en la aleación, lo que a su vez mejora las propiedades mecánicas, como la resistencia y la ductilidad. Esto es particularmente importante en las industrias aeroespacial y automotriz donde se requieren materiales de alto rendimiento .

Flujo de soldadura

K2ZrF6 se utiliza como componente en flujos de soldadura. Ayuda a limpiar la superficie del metal durante la soldadura, estabilizar el arco y proteger la soldadura fundida de los gases atmosféricos. Esto da como resultado soldaduras más fuertes y limpias, lo cual es crucial para la integridad estructural en la construcción y la fabricación .

Producción de vidrio óptico

Este compuesto también es un componente importante en la producción de vidrio óptico. K2ZrF6 se utiliza para introducir circonio en las formulaciones de vidrio, lo que mejora el índice de refracción y las propiedades de dispersión del vidrio. Esto lo hace adecuado para lentes de alta calidad y otros componentes ópticos .

Fabricación de cerámica

En el campo de la cerámica, el This compound se utiliza para proporcionar circonio que mejora las propiedades térmicas y mecánicas de los materiales cerámicos. Es particularmente útil en la producción de cerámicas avanzadas que se utilizan en aplicaciones de alta temperatura y alta tensión .

Tratamientos de superficie

K2ZrF6 encuentra aplicaciones en procesos de tratamiento de superficie, particularmente en procesos de impresión. Se utiliza para modificar las propiedades de la superficie de los materiales para mejorar la adhesión de la tinta y la calidad de impresión. Esto es esencial para garantizar la durabilidad y la claridad de los materiales impresos

Safety and Hazards

Mecanismo De Acción

Target of Action

Potassium hexafluorozirconate is an inorganic compound of potassium, fluorine, and zirconium with the chemical formula K2ZrF6 . It primarily targets the production of metallic zirconium and is used as an intermediate product in the electrolytic production of metallic zirconium .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. For instance, it can be prepared from precipitation from solutions:

2KF + ZrF4 → K2ZrF6↓ 2KCl + (NH4)2ZrF6 → K2ZrF6↓ + 2NH4Cl Also, in industry, it is obtained by sintering zirconium ore concentrates with K2SiF6 at 600–700 °C .

Biochemical Pathways

It is known to play a significant role in the production of metallic zirconium .

Result of Action

Potassium hexafluorozirconate is used in various industrial applications due to its unique properties. It is used as a flame retardant for wool, a grain refining agent in magnesium and aluminum alloys, a welding flux, and an optical glass component .

Action Environment

The action of potassium hexafluorozirconate can be influenced by various environmental factors. For instance, its solubility in water suggests that it can be affected by the presence of water and other solvents . Additionally, its use in industry often involves high temperatures, indicating that it is stable under such conditions .

Propiedades

IUPAC Name |

dipotassium;hexafluorozirconium(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6FH.2K.Zr/h6*1H;;;/q;;;;;;2*+1;+4/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJZIJOLEWHWTJO-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Zr-2](F)(F)(F)(F)F.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ZrK2F6, F6K2Zr | |

| Record name | ZIRCONIUM POTASSIUM FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4836 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00893979 | |

| Record name | Dipotassium hexafluorozirconate(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Zirconium potassium fluoride appears as a white crystalline solid. The primary hazard it the threat posed to the environment. Immediate steps should be taken to limit its spread to the environment. It is slightly soluble in water. It is used in metal processing, as a catalyst in chemical manufacture, and for other uses., Dry Powder; Pellets or Large Crystals, White solid; [Hawley] White odorless crystalline solid; [MSDSonline] | |

| Record name | ZIRCONIUM POTASSIUM FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4836 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zirconate(2-), hexafluoro-, potassium (1:2), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zirconium potassium fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7811 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 0.78 g/100 g water at 2 °C, Soluble in hot water | |

| Record name | ZIRCONIUM POTASSIUM FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2019 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

3.48 at 68 °F (USCG, 1999) - Denser than water; will sink, 3.48 g/cu cm | |

| Record name | ZIRCONIUM POTASSIUM FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4836 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ZIRCONIUM POTASSIUM FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2019 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless monoclinic crystals, White crystals | |

CAS RN |

16923-95-8 | |

| Record name | ZIRCONIUM POTASSIUM FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4836 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zirconate(2-), hexafluoro-, potassium (1:2), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipotassium hexafluorozirconate(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZIRCONIUM POTASSIUM FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2019 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

1724 °F (USCG, 1999) | |

| Record name | ZIRCONIUM POTASSIUM FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4836 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.